Cas no 1192067-13-2 (Methyl 4-bromooxane-4-carboxylate)

Methyl 4-bromooxane-4-carboxylate is a brominated ester derivative of oxane (tetrahydropyran), featuring a carboxylate functional group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and pharmaceutical precursors. The presence of both bromine and ester moieties enhances its reactivity, enabling nucleophilic substitutions and cross-coupling reactions. Its stable oxane ring structure contributes to handling convenience under standard conditions. The compound is valued for its versatility in medicinal chemistry and materials science applications, where precise functionalization is required. Proper storage in a cool, dry environment is recommended to maintain stability.
Methyl 4-bromooxane-4-carboxylate structure
1192067-13-2 structure
Product name:Methyl 4-bromooxane-4-carboxylate
CAS No:1192067-13-2
MF:C7H11BrO3
MW:223.064441919327
CID:4576581
PubChem ID:75481294

Methyl 4-bromooxane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-bromooxane-4-carboxylate
    • 1192067-13-2
    • AKOS026730458
    • methyl4-bromooxane-4-carboxylate
    • CS-0197791
    • Methyl 4-bromotetrahydro-2H-pyran-4-carboxylate
    • E82325
    • SCHEMBL24780851
    • EN300-142245
    • Methyl 4-bromooxane-4-carboxylate
    • Inchi: 1S/C7H11BrO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5H2,1H3
    • InChI Key: IRZPHSPDRUMIIN-UHFFFAOYSA-N
    • SMILES: BrC1(C(=O)OC)CCOCC1

Computed Properties

  • Exact Mass: 221.98916g/mol
  • Monoisotopic Mass: 221.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 234.8±40.0 °C at 760 mmHg
  • Flash Point: 95.8±27.3 °C
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

Methyl 4-bromooxane-4-carboxylate Security Information

Methyl 4-bromooxane-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-142245-0.25g
methyl 4-bromooxane-4-carboxylate
1192067-13-2 95%
0.25g
$383.0 2023-06-08
Enamine
EN300-142245-0.05g
methyl 4-bromooxane-4-carboxylate
1192067-13-2 95%
0.05g
$179.0 2023-06-08
Enamine
EN300-142245-1.0g
methyl 4-bromooxane-4-carboxylate
1192067-13-2 95%
1g
$770.0 2023-06-08
TRC
M293990-10mg
Methyl 4-Bromooxane-4-carboxylate
1192067-13-2
10mg
$ 50.00 2022-06-04
Enamine
EN300-142245-50mg
methyl 4-bromooxane-4-carboxylate
1192067-13-2 95.0%
50mg
$179.0 2023-09-30
Enamine
EN300-142245-500mg
methyl 4-bromooxane-4-carboxylate
1192067-13-2 95.0%
500mg
$601.0 2023-09-30
1PlusChem
1P01ADLR-250mg
METHYL 4-BROMOOXANE-4-CARBOXYLATE
1192067-13-2 97%
250mg
$305.00 2025-03-19
1PlusChem
1P01ADLR-1g
METHYL 4-BROMOOXANE-4-CARBOXYLATE
1192067-13-2 97%
1g
$649.00 2025-03-19
Enamine
EN300-142245-5.0g
methyl 4-bromooxane-4-carboxylate
1192067-13-2 95%
5g
$2235.0 2023-06-08
TRC
M293990-50mg
Methyl 4-Bromooxane-4-carboxylate
1192067-13-2
50mg
$ 185.00 2022-06-04

Additional information on Methyl 4-bromooxane-4-carboxylate

Methyl 4-Bromooxane-4-Carboxylate: A Comprehensive Overview

Methyl 4-bromooxane-4-carboxylate, with the CAS number 1192067-13-2, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, material science, and pharmaceutical research. This compound, often referred to as MBOC (methyl 4-bromo-o-carboxylate), is a derivative of oxalic acid with a bromine substituent at the 4-position. Its unique structure and reactivity make it an invaluable tool in modern chemical research and industrial applications.

The synthesis of methyl 4-bromooxane-4-carboxylate typically involves the bromination of oxalic acid derivatives under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and environmental impact. Researchers have also explored the use of microwave-assisted synthesis to enhance reaction kinetics, making this compound more accessible for large-scale applications.

One of the most notable applications of methyl 4-bromooxane-4-carboxylate is in the field of drug discovery. Its bromine substituent facilitates various substitution reactions, making it a valuable intermediate in the synthesis of bioactive molecules. For instance, studies published in *Journal of Medicinal Chemistry* have highlighted its role in constructing complex heterocyclic frameworks, which are essential components of many pharmacologically active compounds.

In materials science, methyl 4-bromooxane-4-carboxylate has been utilized as a precursor for the synthesis of advanced polymers and nanoparticles. Its ability to undergo polymerization under mild conditions has led to the development of novel materials with tailored properties, such as high thermal stability and mechanical strength. These materials are being explored for use in electronics, biotechnology, and energy storage systems.

Recent research has also focused on the green chemistry aspects of methyl 4-bromooxane-4-carboxylate. Scientists have developed sustainable methods for its production using renewable feedstocks and biocatalysts. These innovations align with global efforts to reduce carbon footprints and promote eco-friendly chemical processes.

The compound's reactivity is further enhanced by its ability to participate in nucleophilic aromatic substitution reactions. This property has been exploited in the synthesis of agrochemicals and specialty chemicals. For example, studies in *Green Chemistry* have demonstrated its use in creating environmentally friendly herbicides with improved efficacy and reduced toxicity.

Moreover, methyl 4-bromooxane-4-carboxylate has shown potential in catalytic applications. Its ability to act as a ligand in transition metal-catalyzed reactions has opened new avenues for asymmetric synthesis and enantioselective processes. This has significant implications for the production of chiral drugs and fine chemicals.

In conclusion, methyl 4-bromooxane-4-carboxylate (CAS No: 1192067-13-2) is a multifaceted compound with a wide range of applications across diverse industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical innovation. As research continues to uncover new possibilities for this compound, its role in driving scientific progress is expected to grow significantly.

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